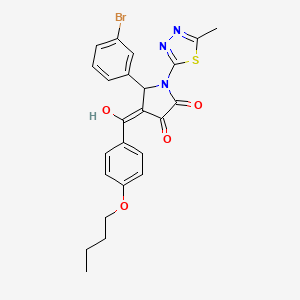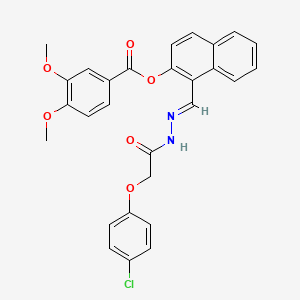
6-(5-chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-クロロ-2-ヒドロキシフェニル)-2-メチル-4,5-ジヒドロ-3(2H)-ピリダジノンは、その独特な化学構造と医薬品化学や材料科学など様々な分野における潜在的な応用可能性から注目を集めているヘテロ環化合物です。この化合物は、生物活性と化学反応における多様性で知られているピリダジノンコアを特徴としています。
準備方法
合成経路と反応条件
6-(5-クロロ-2-ヒドロキシフェニル)-2-メチル-4,5-ジヒドロ-3(2H)-ピリダジノンの合成は、通常、制御された条件下で適切な前駆体の環化を伴います。一般的な方法の1つは、5-クロロ-2-ヒドロキシベンズアルデヒドとヒドラジン誘導体を反応させた後、環化させてピリダジノン環を形成する方法です。反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、環化プロセスを促進するために加熱が必要になる場合があります。
工業生産方法
工業的な環境では、この化合物の製造は、よりスケーラブルで効率的な方法を含む場合があります。これには、反応条件を一定に保ち、収率を高めるために、連続フローリアクターを使用することが含まれます。さらに、触媒や最適化された反応パラメータの使用は、合成プロセスの効率をさらに高めることができます。
化学反応解析
反応の種類
6-(5-クロロ-2-ヒドロキシフェニル)-2-メチル-4,5-ジヒドロ-3(2H)-ピリダジノンは、次のような様々な化学反応を受ける可能性があります。
酸化: ヒドロキシル基は酸化されて対応するキノンを形成することができます。
還元: この化合物は還元されてジヒドロ誘導体を形成することができます。
置換: 塩素原子は、アミンやチオールなどの他の求核試薬で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性または塩基性条件下で使用することができます。
還元: パラジウム炭素 (Pd/C) や水素化ホウ素ナトリウム (NaBH4) を用いた水素化を使用することができます。
置換: 求核置換反応は、塩基の存在下で、アジ化ナトリウムや第一級アミンなどの試薬を用いて行うことができます。
生成される主な生成物
酸化: キノンおよび関連化合物。
還元: 芳香族性が減少したジヒドロ誘導体。
置換: 使用した求核試薬に応じて、様々な置換誘導体。
化学反応の分析
Types of Reactions
6-(5-chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(5-クロロ-2-ヒドロキシフェニル)-2-メチル-4,5-ジヒドロ-3(2H)-ピリダジノンは、科学研究においていくつかの応用があります。
化学: より複雑なヘテロ環化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について研究されています。
工業: 特定の電子特性や光学特性を持つ新しい材料の開発に利用されています。
作用機序
6-(5-クロロ-2-ヒドロキシフェニル)-2-メチル-4,5-ジヒドロ-3(2H)-ピリダジノンがその効果を発揮する仕組みは、多くの場合、特定の分子標的と相互作用する能力に関連しています。例えば、活性部位に結合することによって酵素を阻害したり、受容体結合ドメインと相互作用することによって受容体活性を調節したりすることがあります。関与する正確な経路は、特定の用途や標的によって異なる場合があります。
類似化合物との比較
類似化合物
6-アミノ-7-クロロ-2-(2-ヒドロキシフェニル)-2H-ベンゾトリアゾール-4-カルボン酸: 発光性と錯体形成性で知られています.
1-(5-クロロ-2-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボン酸: 強力な抗酸化作用を示します.
独自性
6-(5-クロロ-2-ヒドロキシフェニル)-2-メチル-4,5-ジヒドロ-3(2H)-ピリダジノンは、ピリダジノンコアとクロロヒドロキシフェニル置換基の特定の組み合わせによりユニークです。この独特の構造は、異なる化学反応性と潜在的な生物活性を与え、様々な研究および産業用途にとって貴重な化合物となっています。
特性
CAS番号 |
401607-11-2 |
|---|---|
分子式 |
C11H11ClN2O2 |
分子量 |
238.67 g/mol |
IUPAC名 |
6-(5-chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-11(16)5-3-9(13-14)8-6-7(12)2-4-10(8)15/h2,4,6,15H,3,5H2,1H3 |
InChIキー |
NWBUJKHQJZLOCF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CCC(=N1)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)




![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)


![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12010971.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)



